molecular formula C7H10N2OS B1436523 4-Pyrimidinol, 2-(ethylthio)-6-methyl- CAS No. 3019-18-9

4-Pyrimidinol, 2-(ethylthio)-6-methyl-

Cat. No. B1436523
CAS RN: 3019-18-9
M. Wt: 170.23 g/mol
InChI Key: GWLLWUMNUBVQDE-UHFFFAOYSA-N
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Description

“4-Pyrimidinol, 2-(ethylthio)-6-methyl-” is a chemical compound with the molecular formula C6H8N2OS . It’s also known by other names such as 2-ethylsulfanyl-1H-pyrimidin-6-one .


Molecular Structure Analysis

The molecular structure of “4-Pyrimidinol, 2-(ethylthio)-6-methyl-” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of “4-Pyrimidinol, 2-(ethylthio)-6-methyl-” is 156.20600. It has a density of 1.29g/cm3 .

Scientific Research Applications

Dual Inhibitors as Antitumor Agents

Gangjee et al. (2009) reported the synthesis of analogues of N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds showed excellent inhibition against human TS and DHFR, indicating potential as antitumor agents. The study highlights the increased potency and tumor inhibition spectrum with 6-ethyl substitution compared to 6-methyl analogues (Gangjee et al., 2009).

Novel Pyrimidinones with Biological Activity

Craciun et al. (1998) synthesized novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, showcasing their potential as valuable pharmaceuticals or agrochemicals due to their inherent biological activity. The study details the synthesis process and characterization of these compounds, emphasizing their potential in various biological applications (Craciun et al., 1998).

Molluscicidal Properties

El-bayouki and Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines, which included derivatives of 2-(ethylthio)pyrimidin, for potential use as molluscicides. The study focused on creating compounds effective against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

Nanocatalyst in Synthesis

Mohsenimehr et al. (2014) demonstrated a green method for synthesizing novel pyrido[2,3-d]pyrimidine derivatives using a nanocatalyst under solvent-free conditions. This study highlighted the use of 2-(ethylthio)pyrimidin as a key intermediate, showcasing an environmentally friendly approach to chemical synthesis (Mohsenimehr et al., 2014).

Supramolecular Chemistry Applications

Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, a process significant in supramolecular chemistry. This study used derivatives of 4-pyrimidinol, including 6-methyl variants, to understand dimerization processes, contributing to the field of supramolecular assemblies (Beijer et al., 1998).

Photophysical and Photochemical Properties

Ryseck et al. (2013) investigated the photokinetics of a 2(1H)-pyrimidinone, which are part of the photolesions formed from pyrimidine bases in DNA. The study provides insights into the solvent effects on these compounds, which is crucial for understanding DNA damage and repair mechanisms (Ryseck et al., 2013).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with significant potential as anticancer and anti-5-lipoxygenase agents. This research adds to the body of knowledge on pyrimidinone derivatives in therapeutic applications (Rahmouni et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 2-(Methylthio)-4(3H)-pyrimidinone, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLWUMNUBVQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278673
Record name 4-pyrimidinol, 2-(ethylthio)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinol, 2-(ethylthio)-6-methyl-

CAS RN

3019-18-9
Record name NSC9057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyrimidinol, 2-(ethylthio)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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